molecular formula C11H21NO4S2 B2402554 Boc-AEDI-OH CAS No. 144700-78-7

Boc-AEDI-OH

Cat. No.: B2402554
CAS No.: 144700-78-7
M. Wt: 295.41
InChI Key: FUMPSJKFHVLVAY-UHFFFAOYSA-N
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Description

Boc-AEDI-OH, also known as tert-butoxycarbonyl-2-aminoethyl-1,1-dicarboxylic acid, is a chemical compound commonly used in peptide synthesis and biochemical research. It is a derivative of the amino acid L-arginine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and an AEDI (2-aminoethyl-1,1-dicarboxylic acid) unit on the guanidine group. This protecting group helps to prevent unwanted reactions during peptide synthesis and can be easily removed under appropriate conditions to reveal the reactive amino and guanidine groups .

Biochemical Analysis

Biochemical Properties

Boc-AEDI-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Boc protecting group prevents unwanted reactions during peptide synthesis and can be easily removed under appropriate conditions to reveal the active amino acid .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It binds to the amino group of L-arginine, preventing unwanted reactions during the synthesis process. When the conditions are appropriate, the Boc group can be removed, revealing the active amino acid and allowing it to participate in peptide formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is primarily due to its role in peptide synthesis, where it is added and removed at different stages of the process

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. As a compound primarily used in peptide synthesis, its direct application in animal studies may not be common .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis . It is transported to the site of peptide synthesis where it is used to protect the amino group of L-arginine.

Subcellular Localization

The subcellular localization of this compound is primarily at the site of peptide synthesis within the cell . Its presence in these locations allows it to perform its role as a protecting group during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-AEDI-OH typically involves the protection of the amino group of L-arginine with a tert-butoxycarbonyl group. This is achieved by reacting L-arginine with di-tert-butyl dicarbonate under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of high-purity this compound. The process involves stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-AEDI-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

    Reduction: CDI, DIBAL-H.

Major Products Formed:

Scientific Research Applications

Boc-AEDI-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Comparison with Similar Compounds

Uniqueness of Boc-AEDI-OH: this compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multistep peptide synthesis where selective protection and deprotection are crucial .

Biological Activity

Boc-AEDI-OH (CAS: 144700-78-7) is a chemical compound derived from L-arginine, primarily utilized in peptide synthesis and biochemical research. Its biological activity is notable in various fields, including antimicrobial, antiviral, and anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-arginine and an aminoethyl dicarboxylic acid (AEDI) unit. This structure allows for selective reactions during peptide synthesis while maintaining stability under basic conditions. The Boc group can be easily removed under acidic conditions, making it a versatile building block in organic synthesis.

Target of Action

This compound serves as a linker in antibody-drug conjugation (ADC) and other bioconjugation processes. Its role is crucial in facilitating the attachment of therapeutic agents to antibodies, enhancing the specificity and efficacy of drug delivery systems.

Cellular Effects

The compound influences cellular functions by participating in peptide synthesis, which can affect cell signaling pathways, gene expression, and overall cellular metabolism. The peptides synthesized using this compound can modulate various biological activities depending on their sequence and structure.

Biological Activities

Research highlights several biological activities associated with peptides synthesized using this compound:

  • Antimicrobial Activity : Peptides incorporating this compound exhibit significant antimicrobial properties against various pathogens.
  • Antiviral Activity : Studies suggest that these peptides may inhibit viral replication and enhance host immune responses.
  • Anticancer Properties : Certain peptides derived from this compound have shown potential in targeting cancer cells, promoting apoptosis, and inhibiting tumor growth.

Case Studies

  • Antimicrobial Peptides : A study demonstrated that peptides synthesized with this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial membranes, leading to cell lysis.
  • Anticancer Applications : Research involving the synthesis of specific anticancer peptides indicated that those containing this compound could selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is attributed to the unique structural features of the peptides.
  • Peptide Therapeutics : In a therapeutic context, this compound has been employed to design novel peptide-based drugs targeting specific proteins involved in disease pathways. These studies underscore its importance in drug development.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against various pathogens through membrane disruption
AntiviralInhibits viral replication; enhances immune response
AnticancerInduces apoptosis in cancer cells; selective toxicity

Properties

IUPAC Name

2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S2/c1-10(2,3)16-9(15)12-6-7-17-18-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMPSJKFHVLVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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